molecular formula C7H12F3NO B8189601 cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol

Cat. No.: B8189601
M. Wt: 183.17 g/mol
InChI Key: BPKJCLUGOTXDFM-NTSWFWBYSA-N
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Description

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-trifluoromethyl-piperidine.

    Hydroxylation: The introduction of the hydroxyl group at the second position of the piperidine ring is achieved through hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired cis-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Functionalized Piperidines: From substitution reactions.

Scientific Research Applications

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl-piperidine: Lacks the hydroxyl group at the second position.

    2-Hydroxy-piperidine: Lacks the trifluoromethyl group.

    4-Methyl-piperidin-2-yl-methanol: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKJCLUGOTXDFM-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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